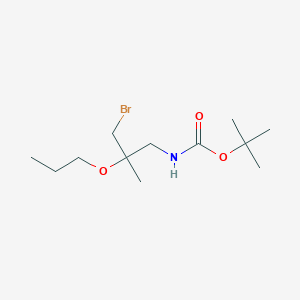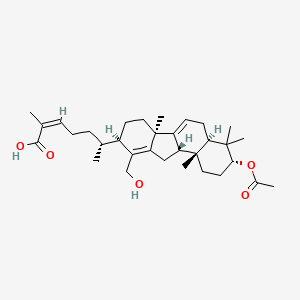![molecular formula C10H10N2O2 B13069666 Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
Imidazo[1,2-a]pyridin-2-ylmethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridin-2-ylmethyl acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a core structure in many pharmaceutical drugs due to its versatile biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl acetate can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under ambient conditions . Another method involves the use of metal-free and aqueous conditions, which promotes the cycloisomerization of N-propargylpyridiniums to yield the desired product .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes, such as those involving copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysts. These methods, however, may require undesirable solvents and high temperatures . Recent advancements have focused on green chemistry approaches to improve the efficiency and environmental impact of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridin-2-ylmethyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Shares the core structure but may have different substituents.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Imidazo[1,2-a]quinoline: Known for its use in the development of pharmaceutical agents.
Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
imidazo[1,2-a]pyridin-2-ylmethyl acetate |
InChI |
InChI=1S/C10H10N2O2/c1-8(13)14-7-9-6-12-5-3-2-4-10(12)11-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
HJNWYSCOXZYDRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CN2C=CC=CC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


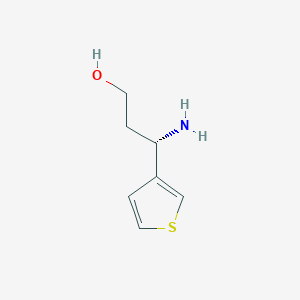

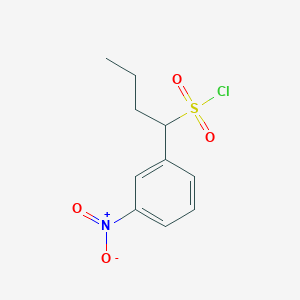

![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
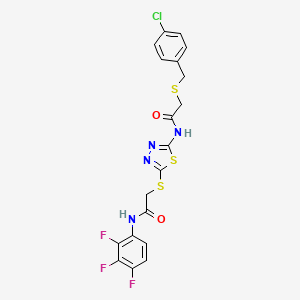
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)

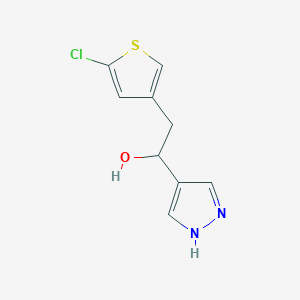
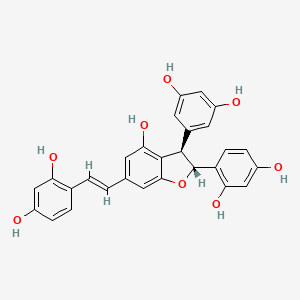
![2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13069647.png)
